molecular formula C27H24FNO6S3 B5076832 dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole-4,5-dicarboxylate CAS No. 5311-12-6

dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B5076832
CAS No.: 5311-12-6
M. Wt: 573.7 g/mol
InChI Key: SAPMKOHCMNSIPK-UHFFFAOYSA-N
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Description

This compound (CAS 307339-95-3, molecular formula C₂₅H₂₀FNO₅S₃) features a quinoline core substituted with ethoxy, 2-fluorobenzoyl, dimethyl, and thioxo groups, coupled with a 1,3-dithiole-4,5-dicarboxylate moiety . Key properties include:

  • Molecular weight: 529.6 g/mol
  • Hydrophobicity (XLogP3): 5.2
  • Hydrogen bond acceptors: 9
  • Topological polar surface area (TPSA): 156 Ų
  • Structural complexity: High (complexity score 977)

The 2-fluorobenzoyl group enhances electronic effects, while the dithiole dicarboxylate contributes to π-conjugation, making it relevant for materials science or pharmaceutical studies .

Properties

IUPAC Name

dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO6S3/c1-6-35-14-11-12-18-16(13-14)19(26-37-20(24(31)33-4)21(38-26)25(32)34-5)22(36)27(2,3)29(18)23(30)15-9-7-8-10-17(15)28/h7-13H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPMKOHCMNSIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385643
Record name STK789154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5311-12-6
Record name STK789154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole-4,5-dicarboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethoxy Substitution: The ethoxy group is introduced via nucleophilic substitution reactions, where an ethoxy group replaces a suitable leaving group on the quinoline core.

    Formation of the Dithiole Carboxylate Groups: The dithiole carboxylate groups are introduced through a series of thiolation and esterification reactions, where thiol groups are reacted with carboxylic acid derivatives to form the final ester product.

Industrial production methods for this compound would involve optimization of these reaction conditions to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole-4,5-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups on the quinoline core or other parts of the molecule.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and catalysts for substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : The thioxo group can be oxidized to form sulfoxides or sulfones.
  • Reduction : Carbonyl groups can be reduced to alcohols.
  • Substitution : The fluorobenzoyl group can participate in nucleophilic substitution reactions.

These reactions are crucial for developing new compounds with desired properties .

Biology

Dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole-4,5-dicarboxylate is being investigated for its potential as a biochemical probe . Its interactions with biological systems may help elucidate mechanisms of action in various biochemical pathways. Notably:

  • It may inhibit specific enzymes or receptors.
  • Potential applications include exploring its anti-inflammatory and anticancer activities .

Medical Applications

The compound has been explored for its therapeutic properties , particularly in:

  • Anti-inflammatory effects : Investigations into its ability to modulate inflammatory responses.
  • Anticancer activities : Studies focusing on its efficacy against various cancer cell lines.

Research indicates that the compound's unique structure may enhance its effectiveness as a therapeutic agent .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for:

  • Creating specialty chemicals.
  • Developing advanced materials for electronics and coatings.

The versatility in application stems from its ability to undergo various chemical reactions while maintaining structural integrity .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Synthesis of Quinoline Derivatives : A study demonstrated the use of this compound as a precursor in synthesizing quinoline derivatives with enhanced biological activity .
  • Biological Activity Assessment : Research focused on evaluating the anti-cancer properties of derivatives synthesized from this compound showed promising results against specific cancer cell lines .
  • Material Development : Investigations into its role in creating polymers with enhanced thermal stability have shown that incorporating this compound can significantly improve material performance .

Mechanism of Action

The mechanism of action of dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core and functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

Dimethyl 2-(6-ethoxy-2,2-dimethyl-1-(2-thienylcarbonyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate (CAS CB21904189)

  • Molecular formula: C₂₅H₂₃NO₆S₄
  • Molecular weight : 561.71 g/mol
  • Key difference : Replacement of 2-fluorobenzoyl with 2-thienylcarbonyl.
  • Increased molecular weight (561.71 vs. 529.6) may reduce solubility in polar solvents .

Dimethyl 2-{1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

  • Key difference: Substitution with a benzo[de]isoquinoline-1,3-dione acetyl group.
  • Implications :
    • The bicyclic aromatic system introduces additional π-π stacking interactions, beneficial for solid-state materials.
    • Higher TPSA and hydrogen bond acceptors (from carbonyl groups) may improve binding to biological targets but reduce membrane permeability .

Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-3-phenyl-2,3-dihydro-1,3-thiazole-4,5-dicarboxylate

  • Key difference : Replacement of dithiole with a dihydro-1,3-thiazole ring.
  • Phenyl substitution adds steric bulk, which may hinder interactions in tight-binding pockets .

Dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-1-(trifluoroacetyl)-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

  • Key difference : Trifluoroacetyl and tetramethyl substituents.
  • Tetramethyl groups increase steric hindrance, possibly reducing reactivity in substitution reactions .

Physicochemical and Functional Comparisons

Property Target Compound Thienyl Analog Thiazole Analog Trifluoroacetyl Analog
Molecular Weight (g/mol) 529.6 561.71 ~530 (estimated) ~600 (estimated)
XLogP3 5.2 ~5.5 (estimated) ~4.8 (estimated) ~6.0 (estimated)
Hydrogen Bond Acceptors 9 10 8 11
Key Functional Group 2-Fluorobenzoyl 2-Thienylcarbonyl Phenyl-thiazole Trifluoroacetyl
Potential Application Pharmaceuticals Organic Electronics Bioactive compounds Stabilized materials

Research Implications and Challenges

  • Electronic Effects : The target compound’s 2-fluorobenzoyl group offers a balance of electron-withdrawing and lipophilic properties, advantageous for drug design. Thienyl and trifluoroacetyl analogs may excel in charge-transfer materials .
  • Solubility: Higher TPSA in the benzo[de]isoquinoline derivative () suggests better aqueous solubility, critical for bioavailability .
  • Synthetic Complexity : The trifluoroacetyl and tetramethyl groups () require specialized reagents, increasing production costs .

Biological Activity

Dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole-4,5-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C27H24FNO6S3
  • CAS Number : 5311-12-6

The structural components include a dithiole core and a quinoline moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The process often includes reactions such as condensation and cyclization to form the dithiole and quinoline structures. Detailed synthetic pathways can be found in specialized chemical literature.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole have demonstrated significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds with similar dithiole structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 50 µg/mL .

Anticancer Activity

Studies have also highlighted the potential anticancer properties of this compound:

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) have demonstrated that certain derivatives can inhibit cell proliferation significantly. IC50 values in the micromolar range were noted for some synthesized compounds .

The biological mechanisms underlying the activity of this compound are still under investigation. However, compounds with similar structures are believed to act through:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

Case Studies

  • Study on Anticancer Effects :
    A recent study evaluated the anticancer activity of a related compound in human liver cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications .
  • Antimicrobial Screening :
    Another study screened various derivatives for antimicrobial properties against common pathogens. The results showed that several compounds exhibited strong inhibitory effects, making them candidates for further development as antimicrobial agents .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineResult (MIC/IC50)Reference
AntibacterialGram-positive bacteria50 µg/mL
AnticancerMDA-MB-231 (breast cancer)IC50 ~ 6.46 µM
AnticancerSK-Hep-1 (liver cancer)IC50 ~ 7 µM

Q & A

Q. What are the key challenges in synthesizing this compound, and how can experimental design address them?

The synthesis involves managing steric hindrance from the 2-fluorobenzoyl and 2,2-dimethyl groups, optimizing thioxo-quinoline ring formation, and ensuring regioselectivity in dithiole-dicarboxylate coupling. Methodological approaches include:

  • Statistical Design of Experiments (DoE): Use fractional factorial designs to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model transition states and predict feasible pathways for the thioxo-quinoline intermediate .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Key techniques for structural validation:

  • NMR Spectroscopy: Use 13C^{13}\text{C}-DEPTH and 19F^{19}\text{F}-NMR to resolve overlapping signals from the fluorobenzoyl and ethoxy groups.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect impurities from incomplete esterification .
  • X-ray Crystallography: Resolve steric clashes between the dithiole and quinoline moieties, which may cause unexpected dihedral angles .

Q. What preliminary applications justify further investigation of this compound?

Early studies suggest potential in:

  • Medicinal Chemistry: The fluorobenzoyl and thioxo groups may target kinase enzymes or redox-sensitive pathways.
  • Materials Science: The conjugated dithiole-dicarboxylate system could enable tunable electronic properties for organic semiconductors .

Advanced Research Questions

Q. How can computational methods reconcile contradictions in reaction yield data under varying solvent conditions?

Contradictions often arise from competing solvation effects and transition-state stabilization. A hybrid workflow is recommended:

  • Solvent Screening via COSMO-RS: Predict solvent polarity and hydrogen-bonding capacity to shortlist candidates (e.g., DMSO vs. THF) .
  • Kinetic Modeling: Use MATLAB or Python to correlate solvent parameters (e.g., dielectric constant) with experimental yields, identifying outliers for re-evaluation .

Q. What strategies optimize the compound’s stability for biological assays?

Stability challenges include hydrolysis of the ester groups and quinoline ring oxidation. Mitigation approaches:

  • pH Buffering: Maintain pH 6.5–7.5 in assay media to slow ester hydrolysis.
  • Radical Scavengers: Add TEMPO or ascorbic acid to suppress oxidation during cell-based studies .
  • Prodrug Modification: Replace methyl esters with tert-butyl esters for enhanced plasma stability, followed by enzymatic cleavage in target tissues .

Q. How can advanced spectroscopic techniques resolve electronic structure contradictions in the dithiole-quinoline system?

Discrepancies in UV-Vis or fluorescence data may stem from charge-transfer interactions. Use:

  • Time-Dependent DFT (TD-DFT): Simulate electronic transitions and compare with experimental spectra to identify dominant excited states .
  • Transient Absorption Spectroscopy: Probe ultrafast relaxation pathways and validate computational predictions .

Methodological Frameworks

Designing a mechanistic study for the thioxo-quinoline intermediate’s formation

  • Step 1: Use isotopic labeling (18O^{18}\text{O} or 34S^{34}\text{S}) to track sulfur and oxygen incorporation during cyclization.
  • Step 2: Perform stopped-flow IR to monitor real-time carbonyl stretching changes.
  • Step 3: Validate intermediates via LC-MS/MS with collision-induced dissociation (CID) .

Systematic analysis of byproducts in large-scale synthesis

  • LC-HRMS: Identify trace byproducts (e.g., des-ethoxy or dimerized derivatives).
  • Multivariate Analysis (PCA): Correlate impurity profiles with process variables (e.g., stirring rate, reagent stoichiometry) .

Data Contradiction Analysis

Addressing conflicting reports on the compound’s fluorescence quantum yield (ΦF)
Potential sources of error:

  • Solvent Purity: Trace water or oxygen can quench fluorescence. Use degassed, anhydrous solvents for measurements.
  • Concentration Effects: Aggregation-caused quenching (ACQ) may occur at >10 μM. Perform dilution series to confirm linearity .

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